![molecular formula C26H23N3O7 B4007805 2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)
2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis process for similar compounds often involves multistep chemical reactions, starting from basic chemical building blocks to achieve the desired molecular structure. For instance, Buss, Coe, and Tatlow (1997) described the synthesis of a compound through a sequence involving methyl 4,4-difluoro-4-(4′-aminophenyl) butanoate, indicating a complex process that involves careful manipulation of molecular components to achieve the target compound (Buss, Coe, & Tatlow, 1997).
Molecular Structure Analysis
Molecular structure analysis involves detailed studies on the arrangement of atoms within a molecule and how this arrangement affects the molecule's properties and reactivity. Raju et al. (2015) performed FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis on a structurally similar compound, providing insights into the molecular geometry, vibrational wavenumbers, and electronic properties (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest can reveal its reactivity and interaction with other chemical entities. For example, the work by O'Callaghan et al. (1999) on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate highlights the compound's ability to undergo specific chemical transformations, leading to various products (O'Callaghan, Mcmurry, Draper, & Champeil, 1999).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. Sharma et al. (2015) conducted X-ray studies to determine the crystal structure of compounds similar to the one of interest, providing valuable data on the molecular conformation and stability (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that define how a compound can be used in chemical reactions and applications. The work by Vanasundari et al. (2018) on molecular docking, vibrational, structural, electronic, and optical studies provides insights into the reactivity and stability of compounds through theoretical and experimental analyses (Vanasundari, Balachandran, Kavimani, Narayana, 2018).
Scientific Research Applications
Synthetic Chemistry and Drug Development Compounds with structures similar to 2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate are often explored for their potential in synthetic chemistry and drug development. For instance, derivatives of nitrophenyl and oxobutanoate have been investigated for their inhibitory effects on corrosion, which suggests potential applications in developing protective coatings for materials (Lagrenée et al., 2001)[https://consensus.app/papers/investigation-effect-substituted-oxadiazoles-corrosion-lagrenée/59ced56ae5375df796484e03d1bee106/?utm_source=chatgpt]. Additionally, nitrophenyl derivatives have been studied for their growth-regulating activity on plants, indicating possible use in agriculture (Stanchev et al., 2010)[https://consensus.app/papers/growthregulating-activity-three-4hydroxycoumarin-stanchev/76b8e3147437521e960bb54578160150/?utm_source=chatgpt].
Materials Science In materials science, nitro and amino group-modified compounds have been applied in modifying carbon nanotubes, which are crucial for developing new materials with enhanced electrical, mechanical, and thermal properties (Wang et al., 2010)[https://consensus.app/papers/method-modify-carbon-nanotubes-nitroamino-groups-wang/51fcb88389795c63be517993b75a97c7/?utm_source=chatgpt]. This suggests that the compound could be investigated for similar applications, potentially leading to advancements in nanotechnology and materials engineering.
Photophysical Properties Certain derivatives of nitrophenyl, such as those involved in the creation of azo polymers, have been studied for their photophysical properties, which are significant for applications in optical storage and photonic devices (Meng et al., 1996)[https://consensus.app/papers/polymers-storage-cooperative-motion-polar-side-groups-meng/a80e3baa71a25a2e986ef900e47e20c5/?utm_source=chatgpt]. The compound's structure, featuring both nitro and oxobutanoate groups, might similarly be explored for its photophysical properties, contributing to research in optoelectronics.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c1-17-5-2-3-8-22(17)28-26(33)19-6-4-7-20(15-19)27-24(31)13-14-25(32)36-16-23(30)18-9-11-21(12-10-18)29(34)35/h2-12,15H,13-14,16H2,1H3,(H,27,31)(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXTDKSHCLXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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